molecular formula C8H6N2O2 B8800569 5-Cyano-2-hydroxybenzamide CAS No. 97005-33-9

5-Cyano-2-hydroxybenzamide

Cat. No.: B8800569
CAS No.: 97005-33-9
M. Wt: 162.15 g/mol
InChI Key: IRLLYCGYUULHAR-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyano (-CN) substituent at the 5-position of the benzene ring. This molecular architecture confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and electronic effects.

Properties

CAS No.

97005-33-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-cyano-2-hydroxybenzamide

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,(H2,10,12)

InChI Key

IRLLYCGYUULHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

N-(5-Cyanononan-5-yl)benzamide
  • Molecular Formula : C₁₇H₂₄N₂O
  • Key Features: A long aliphatic chain (nonan-5-yl) with a terminal cyano group and a benzamide moiety.
  • Hydrogen Bonding : Exhibits intermolecular N–H⋯O (3.083 Å) and C–H⋯O (3.304 Å) interactions, forming chains along the crystallographic a-axis. The dihedral angle between the phenyl and amide groups is 19.5°, indicating moderate planarity disruption .
5-Chloro-N,2-dihydroxybenzamide
  • Molecular Formula: C₈H₆ClNO₃ (based on ).
  • Key Features : Chloro (-Cl) substituent at the 5-position and dual hydroxyl groups at the 2-position and N-position.
  • The dual hydroxyl groups enhance hydrogen-bonding capacity compared to 5-Cyano-2-hydroxybenzamide .
5-(2-Bromoacetyl)-2-hydroxybenzamide
  • Molecular Formula: C₁₀H₈BrNO₃ (compound 2 in ).
  • Key Features : Bromoacetyl substituent at the 5-position and hydroxyl at the 2-position.
  • Contrast: The bromoacetyl group introduces steric bulk and reactivity (e.g., nucleophilic substitution), unlike the cyano group, which participates in dipole interactions and π-stacking .

Physicochemical Properties

Compound Hydrogen Bonding Key Functional Groups Notable Properties
5-Cyano-2-hydroxybenzamide Intramolecular O–H⋯O (anticipated) –OH, –CN, –CONH₂ High polarity, moderate solubility
N-(5-Cyanononan-5-yl)benzamide Intermolecular N–H⋯O, C–H⋯O –CN, –CONH–, aliphatic chain Low solubility in polar solvents
5-Chloro-N,2-dihydroxybenzamide Dual O–H⋯O networks –Cl, –OH, –CONH₂ Enhanced acidity due to –Cl
5-(2-Bromoacetyl)-2-hydroxybenzamide O–H⋯O and halogen bonds –Br, –OH, –COCH₂Br Reactive toward nucleophiles

Functional and Application Differences

  • Pharmaceutical Intermediates: N-(5-Cyanononan-5-yl)benzamide serves as an intermediate in amino acid synthesis, a role less likely for 5-Cyano-2-hydroxybenzamide due to its shorter backbone .
  • Crystallinity: The extended aliphatic chain in N-(5-Cyanononan-5-yl)benzamide promotes crystalline packing, whereas 5-Cyano-2-hydroxybenzamide’s planar structure may favor amorphous solid dispersion .

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